REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][C:7](=O)[CH2:6][CH2:5]2.[C-:13]#[N:14].[Na+].[C:16](=[O:19])([O-])[O-].[NH4+:20].[NH4+].[OH2:22]>CCO>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][C:7]1([C:13](=[O:22])[NH:14][C:16](=[O:19])[NH:20]1)[CH2:6][CH2:5]2 |f:1.2,3.4.5|
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Name
|
|
Quantity
|
17.6 g
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Type
|
reactant
|
Smiles
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BrC=1C=C2CCC(CC2=CC1)=O
|
Name
|
|
Quantity
|
9.58 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
97.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CCO
|
Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
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FILTRATION
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Details
|
The precipitate was collected by filtration
|
Type
|
WASH
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Details
|
washed with H2O (5×200 mL)
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Type
|
CUSTOM
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Details
|
Drying in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CCC3(CC2=CC1)NC(NC3=O)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |